molecular formula C22H23NO6 B12184043 6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12184043
M. Wt: 397.4 g/mol
InChI Key: QMBCOTDVTCVRSE-UHFFFAOYSA-N
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Description

6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a benzo[c]chromene core and a tert-butoxycarbonyl (Boc)-protected amino butanoate side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromene core through a Diels-Alder reaction between substituted salicylaldehydes and α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted amines.

Mechanism of Action

The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The Boc-protected amino group can be deprotected to yield a free amine, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to the presence of the Boc-protected amino butanoate side chain, which provides additional functional versatility compared to other similar compounds. This allows for selective deprotection and subsequent functionalization, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C22H23NO6/c1-22(2,3)29-21(26)23-12-6-9-19(24)27-14-10-11-16-15-7-4-5-8-17(15)20(25)28-18(16)13-14/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,23,26)

InChI Key

QMBCOTDVTCVRSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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